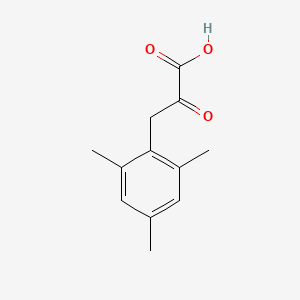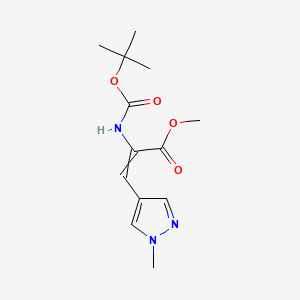
Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyrazole ring, and an enoate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Enoate Moiety: The enoate group is introduced through a condensation reaction involving an aldehyde and an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the enoate moiety, converting it to an alkane.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the enoate moiety.
Substitution: Deprotected amine derivatives.
Applications De Recherche Scientifique
Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc group can influence its solubility and stability, while the pyrazole ring can interact with biological molecules through hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(tert-butoxycarbonylamino)-3-(1-phenylpyrazol-4-yl)prop-2-enoate: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.
Ethyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate is unique due to the combination of the Boc protecting group, the pyrazole ring, and the enoate moiety. This combination imparts specific reactivity and properties that can be leveraged in various chemical and biological applications.
Propriétés
Formule moléculaire |
C13H19N3O4 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-10(11(17)19-5)6-9-7-14-16(4)8-9/h6-8H,1-5H3,(H,15,18) |
Clé InChI |
OMEZHZHWPBLKHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(=CC1=CN(N=C1)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


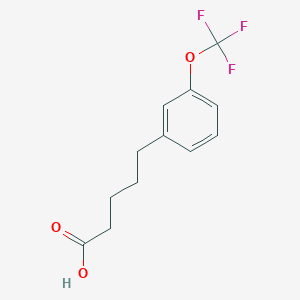
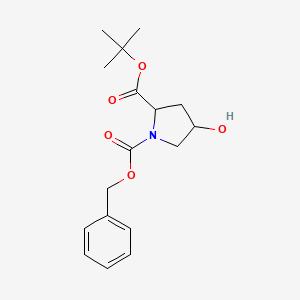

![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)

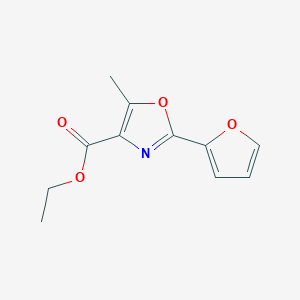

![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)

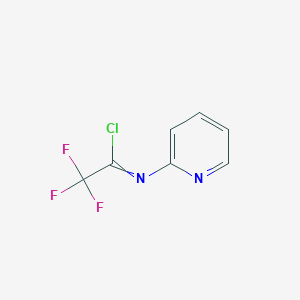
![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
